molecular formula C14H15N7OS2 B2827134 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-43-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2827134
CAS RN: 874467-43-3
M. Wt: 361.44
InChI Key: HXWMEGORJDOYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C14H15N7OS2 and its molecular weight is 361.44. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment

  • Design and Synthesis of Analogues : A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified compound, explored their potential as glutaminase inhibitors, with a focus on improving drug-like properties and solubility. One analog exhibited comparable potency to BPTES and showed promising results in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

  • Synthesis of Derivatives for Antimicrobial Application : Research into thiazolidinone, thiazoline, and thiophene derivatives, which share a structural motif with the specified compound, revealed that these derivatives possess antimicrobial properties. Some compounds demonstrated significant activity against various bacterial and fungal strains (Gouda et al., 2010).

Antidepressant and Anxiolytic Properties

  • Central Nervous System Activity : A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antidepressant and anxiolytic effects. Some derivatives showed activities comparable to reference drugs, highlighting the therapeutic potential of thiadiazole derivatives in treating CNS disorders (Clerici et al., 2001).

Anticancer Activity

  • Pharmacophore Hybridization Approach : A study described the synthesis of novel compounds combining 1,3,4-thiadiazole with other moieties, designed to possess anticancer properties. The compounds were evaluated for their effectiveness in vitro, showcasing a cost-effective approach to creating drug-like molecules with potential anticancer applications (Yushyn et al., 2022).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS2/c1-3-12-16-17-13(24-12)15-11(22)8-23-14-18-19-20-21(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMEGORJDOYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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